molecular formula C16H23NO4 B3834689 1-(3,4,5-trimethoxybenzoyl)azepane CAS No. 21912-09-4

1-(3,4,5-trimethoxybenzoyl)azepane

Cat. No.: B3834689
CAS No.: 21912-09-4
M. Wt: 293.36 g/mol
InChI Key: QMJXMZSJIGAVQX-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom The 3,4,5-trimethoxybenzoyl group is a functional group derived from trimethoxybenzene, which is known for its electron-donating properties

Preparation Methods

The synthesis of 1-(3,4,5-trimethoxybenzoyl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trimethoxybenzoyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4,5-Trimethoxybenzoyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. For example, the compound may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxybenzoyl)azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trimethoxybenzoyl group, which imparts distinct electronic and steric properties, enhancing its potential as a pharmacophore and synthetic intermediate.

Properties

IUPAC Name

azepan-1-yl-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-19-13-10-12(11-14(20-2)15(13)21-3)16(18)17-8-6-4-5-7-9-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXMZSJIGAVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176327
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21912-09-4
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021912094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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